
1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the pyrrole family It is characterized by a pyrrole ring substituted with butyl, chloro, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-phenyl-1H-pyrrole-2,5-dione with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced to form corresponding pyrrolidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of substituted pyrrole derivatives.
Oxidation Reactions: Formation of pyrrole-2,5-dione derivatives.
Reduction Reactions: Formation of pyrrolidine derivatives.
科学研究应用
1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism of action of 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chloro and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.
相似化合物的比较
- 1-Butyl-3-chloro-4-methyl-1H-pyrrole-2,5-dione
- 1-Butyl-3-chloro-4-ethyl-1H-pyrrole-2,5-dione
- 1-Butyl-3-chloro-4-isopropyl-1H-pyrrole-2,5-dione
Uniqueness: 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing novel derivatives with enhanced biological activity.
属性
CAS 编号 |
828938-45-0 |
|---|---|
分子式 |
C14H14ClNO2 |
分子量 |
263.72 g/mol |
IUPAC 名称 |
1-butyl-3-chloro-4-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H14ClNO2/c1-2-3-9-16-13(17)11(12(15)14(16)18)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI 键 |
NNJFVMMOVJLEAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C(=C(C1=O)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
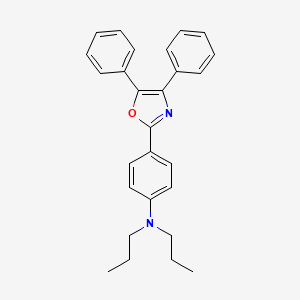

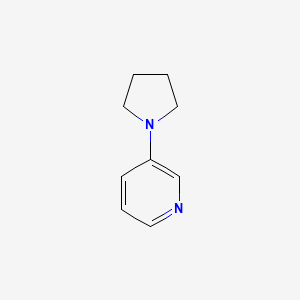
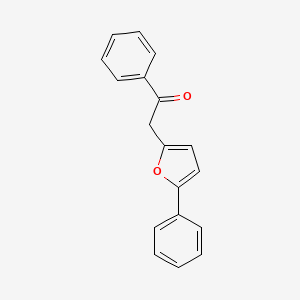
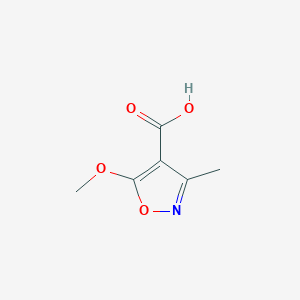
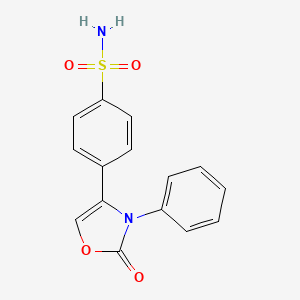

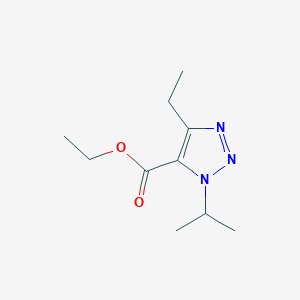
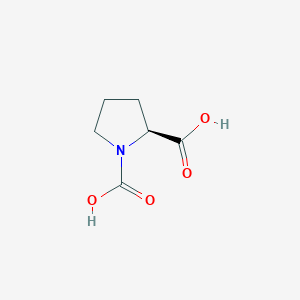
![1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12878454.png)
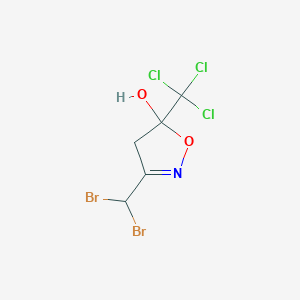
![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
